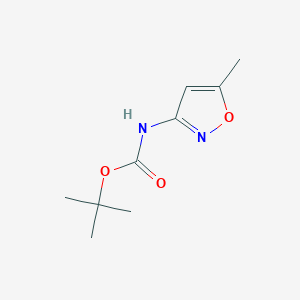
tert-Butyl-(5-Methylisoxazol-3-yl)carbamát
Übersicht
Beschreibung
Tert-Butyl (5-methylisoxazol-3-yl)carbamate (TBC) is an organic compound that is used as a building block for a variety of chemical reactions. It is a versatile compound that can be used in the synthesis of other organic compounds and can be used as a catalyst in various reactions. TBC is a relatively new compound that has been studied extensively in recent years and has been found to have numerous applications in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: FLT3-Inhibitoren
Isoxazol-Derivate, wie tert-Butyl-(5-Methylisoxazol-3-yl)carbamát, wurden hinsichtlich ihres Potenzials für pharmazeutische Anwendungen untersucht. Insbesondere wurden neuartige N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylharnstoff-Derivate als FLT3-Inhibitoren entwickelt und synthetisiert . Diese Verbindungen haben sich als vielversprechend erwiesen, die Phosphorylierung von FLT3 zu hemmen, was im Zusammenhang mit bestimmten Leukämien von Bedeutung ist. Eine solche Verbindung führte zu einem vollständigen Tumorrückgang im MV4-11-Xenograft-Modell .
Analgetika-Entwicklung
Der Isoxazolring, der Teil der Struktur von This compound ist, wurde mit analgetischen Eigenschaften in Verbindung gebracht. Untersuchungen haben gezeigt, dass die Substitution verschiedener Gruppen am Isoxazolring unterschiedliche Grade an analgetischer Aktivität vermitteln kann, wodurch er zu einem wertvollen Gerüst für die Entwicklung neuer Schmerzmittel wird .
Entzündungshemmende Mittel
In ähnlicher Weise wurde festgestellt, dass der Isoxazol-Kern entzündungshemmende Eigenschaften besitzt. Dies macht This compound zu einem potenziellen Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten, die bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Störungen von Vorteil sein könnten .
Krebsforschungsforschung
Das Strukturmotiv von Isoxazol, das in This compound vorhanden ist, wurde auf seine Antikrebsaktivitäten untersucht. Die Fähigkeit, verschiedene biologische Pfade zu modulieren, macht es zu einer Verbindung von Interesse bei der Synthese neuer Antikrebsmittel .
Antimikrobielle Anwendungen
Forschungen haben auch das antimikrobielle Potenzial von Isoxazol-Derivaten hervorgehoben. Dies deutet darauf hin, dass This compound bei der Entwicklung neuer antimikrobieller Mittel zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger eingesetzt werden könnte .
Antivirale Forschung
Der Isoxazolring hat antivirale Aktivitäten gezeigt, was impliziert, dass Derivate wie This compound wertvoll für die Entwicklung von antiviralen Medikamenten sein könnten, insbesondere gegen neue und aufkommende Virusinfektionen .
Anticonvulsivante Eigenschaften
Isoxazol-Verbindungen wurden auf ihre anticonvulsiven Wirkungen untersucht. Dieser Forschungsbereich könnte zur Entwicklung neuartiger Behandlungen für Epilepsie und andere Anfallsleiden führen, wobei This compound als Schlüsselbestandteil verwendet wird .
Antidepressive und Immunsuppressive Wirkung
Schließlich wurde der Isoxazol-Kern mit antidepressiven und immunsuppressiven Aktivitäten in Verbindung gebracht. Dies eröffnet Möglichkeiten für die Verwendung von This compound bei der Synthese von Medikamenten zur Behandlung von Depressionen und zur Modulation von Immunreaktionen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is FLT3 , a type of receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to cell proliferation and survival, particularly in the context of cancer cells .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells, specifically those involved in acute myeloid leukemia . This can slow the progression of the disease and potentially improve patient outcomes.
Biochemische Analyse
Biochemical Properties
Tert-Butyl (5-methylisoxazol-3-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme FLT3, a receptor tyrosine kinase that is overexpressed in certain types of leukemia . Tert-Butyl (5-methylisoxazol-3-yl)carbamate acts as an inhibitor of FLT3, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical research.
Cellular Effects
The effects of tert-Butyl (5-methylisoxazol-3-yl)carbamate on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through its interaction with FLT3 and other signaling proteins . Tert-Butyl (5-methylisoxazol-3-yl)carbamate also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (5-methylisoxazol-3-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of FLT3, this compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, tert-Butyl (5-methylisoxazol-3-yl)carbamate has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (5-methylisoxazol-3-yl)carbamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that tert-Butyl (5-methylisoxazol-3-yl)carbamate maintains its inhibitory effects on FLT3 and other signaling proteins, leading to sustained changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of tert-Butyl (5-methylisoxazol-3-yl)carbamate vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold for safe and effective use. These findings highlight the importance of dosage optimization in the therapeutic application of tert-Butyl (5-methylisoxazol-3-yl)carbamate.
Metabolic Pathways
Tert-Butyl (5-methylisoxazol-3-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of tert-Butyl (5-methylisoxazol-3-yl)carbamate.
Transport and Distribution
The transport and distribution of tert-Butyl (5-methylisoxazol-3-yl)carbamate within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, influencing its localization and accumulation in target tissues. These interactions are important for understanding the pharmacokinetics of tert-Butyl (5-methylisoxazol-3-yl)carbamate.
Subcellular Localization
The subcellular localization of tert-Butyl (5-methylisoxazol-3-yl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with signaling proteins and enzymes . Additionally, post-translational modifications such as phosphorylation can affect its activity and function, further highlighting the importance of subcellular localization in its biochemical effects.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNLVVSJSRECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453427 | |
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97517-66-3 | |
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

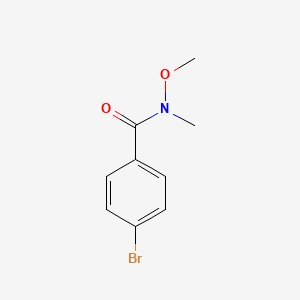
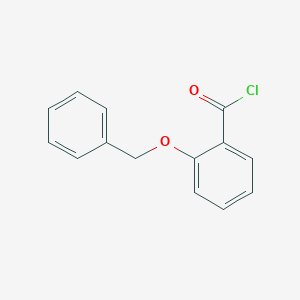
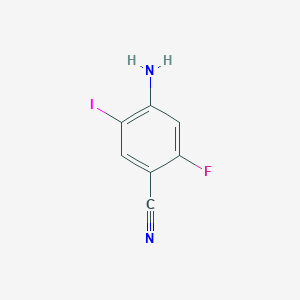
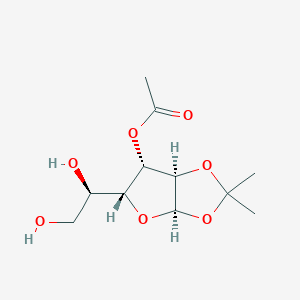

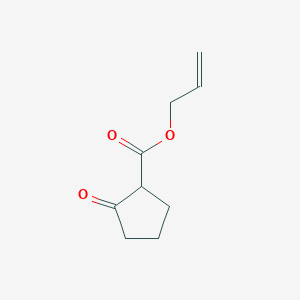
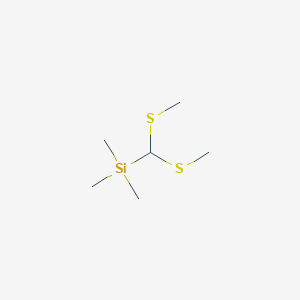
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
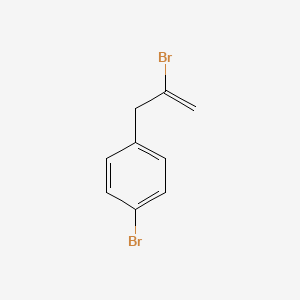

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
